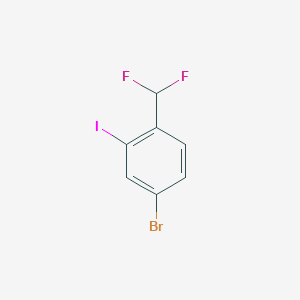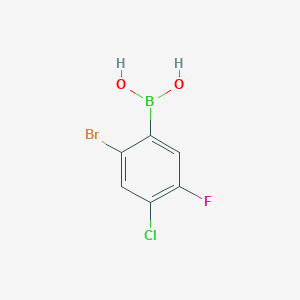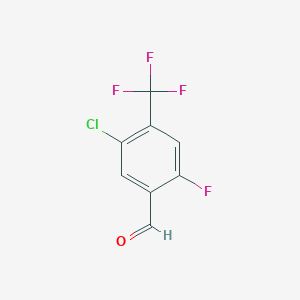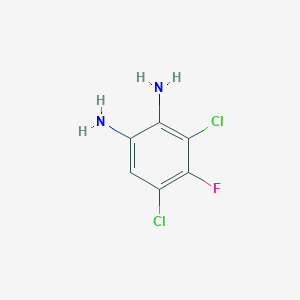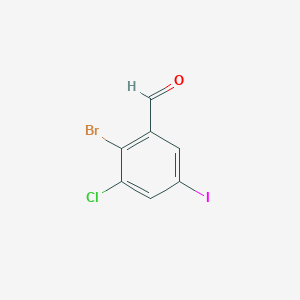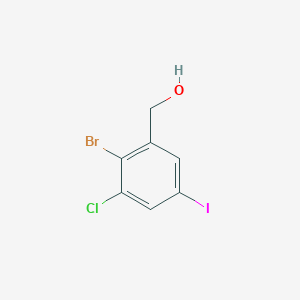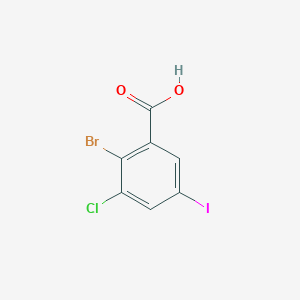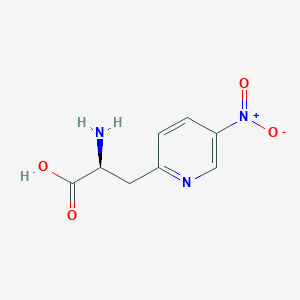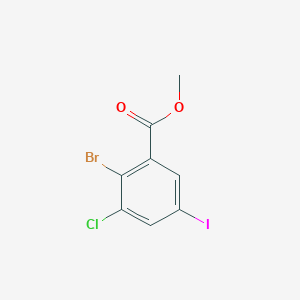
Methyl 2-bromo-3-chloro-5-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-3-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-chloro-5-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Iodination: Introduction of an iodine atom using iodine (I2) or iodinating reagents like potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反应分析
Types of Reactions
Methyl 2-bromo-3-chloro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Electrophilic Substitution: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids.
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas (H2).
Major Products Formed
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzoates can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Reduction Products: Methyl benzoate derivatives with reduced halogen atoms.
科学研究应用
Methyl 2-bromo-3-chloro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-bromo-3-chloro-5-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attach to the benzene ring. In coupling reactions, the compound forms bonds with other aromatic compounds through palladium-catalyzed cross-coupling mechanisms.
相似化合物的比较
Similar Compounds
- Methyl 2-bromo-5-iodobenzoate
- Methyl 3-bromo-5-iodobenzoate
- Methyl 2-chloro-5-iodobenzoate
Uniqueness
Methyl 2-bromo-3-chloro-5-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and versatility in chemical synthesis compared to compounds with fewer or different halogen substitutions.
属性
IUPAC Name |
methyl 2-bromo-3-chloro-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZVYJDEZCWXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate](/img/structure/B8140620.png)
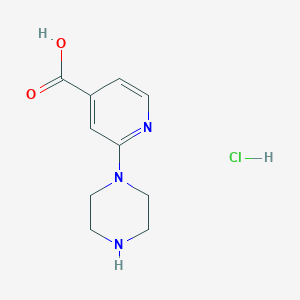
![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B8140636.png)
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8140643.png)
![[(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride](/img/structure/B8140657.png)
